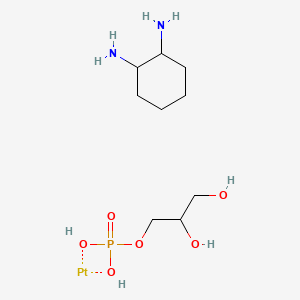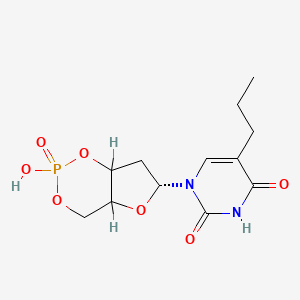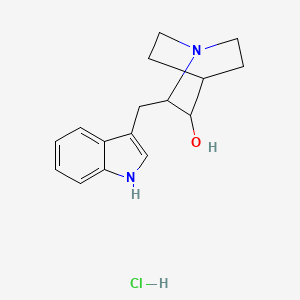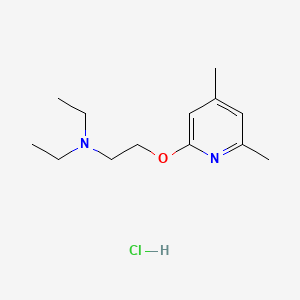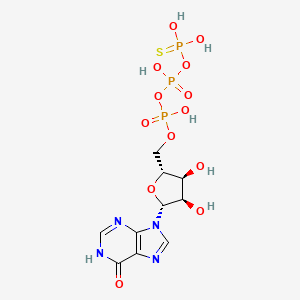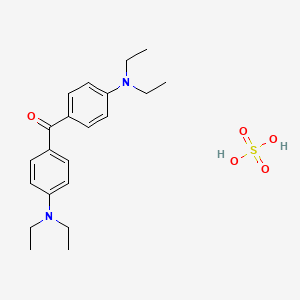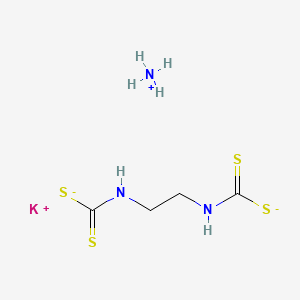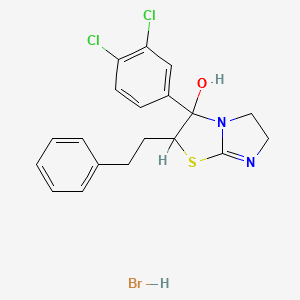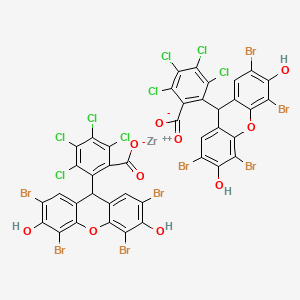
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) is a complex organometallic compound It is known for its unique structure, which includes zirconium ions coordinated with highly brominated and chlorinated xanthene and benzoate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) typically involves the reaction of zirconium salts with 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the proper coordination of the ligands to the zirconium ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state zirconium complexes.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium species.
Substitution: Ligand substitution reactions can occur, where the xanthene or benzoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium(4+) complexes, while reduction may produce zirconium(0) species. Substitution reactions result in new zirconium complexes with different ligands .
科学研究应用
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene-based structure.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials, including coatings and composites.
作用机制
The mechanism of action of Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) involves its interaction with molecular targets through coordination chemistry. The zirconium ion can form stable complexes with various substrates, facilitating catalytic reactions. The xanthene and benzoate ligands contribute to the compound’s stability and reactivity by providing multiple coordination sites and electronic effects .
相似化合物的比较
Similar Compounds
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoate): Similar structure but lacks the tetrachlorobenzoate moiety.
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate): Similar but with different halogenation patterns.
Uniqueness
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) is unique due to its specific combination of brominated and chlorinated ligands, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity.
属性
CAS 编号 |
97235-50-2 |
|---|---|
分子式 |
C40H10Br8Cl8O10Zr |
分子量 |
1664.6 g/mol |
IUPAC 名称 |
2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(2+) |
InChI |
InChI=1S/2C20H6Br4Cl4O5.Zr/c2*21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;/h2*1-2,7,29-30H,(H,31,32);/q;;+2/p-2 |
InChI 键 |
DZDXJOBGMZGIDY-UHFFFAOYSA-L |
规范 SMILES |
C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Zr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






